molecular formula C16H24N2O3 B562914 (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate CAS No. 102916-46-1

(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate

Cat. No.: B562914
CAS No.: 102916-46-1
M. Wt: 292.379
InChI Key: ZLKXLRFDTRFXJV-CYVRTLFJSA-N
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Description

®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is a chiral compound that combines the structural features of phenylethanamine and oxopyrrolidinyl butanoate

Scientific Research Applications

Chemistry

In chemistry, ®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies .

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development .

Medicine

It can be used in the synthesis of drugs that target specific receptors or enzymes .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate typically involves the coupling of ®-1-Phenylethanamine with (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid. This can be achieved through esterification reactions using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The phenylethanamine moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxopyrrolidinyl group can be reduced to form hydroxypyrrolidinyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides, amines, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of phenylacetone or phenylacetaldehyde.

    Reduction: Formation of hydroxypyrrolidinyl butanoate derivatives.

    Substitution: Formation of various substituted phenylethanamine or pyrrolidinyl butanoate derivatives.

Mechanism of Action

The mechanism of action of ®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets such as enzymes and receptors. The phenylethanamine moiety can interact with adrenergic receptors, while the oxopyrrolidinyl group can modulate the activity of enzymes involved in metabolic pathways . These interactions can lead to various biological effects, including modulation of neurotransmitter release and inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is unique due to its combination of phenylethanamine and oxopyrrolidinyl butanoate moieties. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities. Its chiral nature also adds to its uniqueness, making it valuable in stereoselective synthesis and chiral resolution studies .

Properties

IUPAC Name

(2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid;(1R)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.C8H11N/c1-2-6(8(11)12)9-5-3-4-7(9)10;1-7(9)8-5-3-2-4-6-8/h6H,2-5H2,1H3,(H,11,12);2-7H,9H2,1H3/t6-;7-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKXLRFDTRFXJV-CYVRTLFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCC1=O.CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)N1CCCC1=O.C[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657633
Record name (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid--(1R)-1-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102916-46-1
Record name (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid--(1R)-1-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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